N-Cyclooctylcyclopropanecarboxamide
Description
N-Cyclooctylcyclopropanecarboxamide is an organic compound with the molecular formula C12H21NO It is characterized by a cyclooctyl group attached to a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-cyclooctylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-8-9-10)13-11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGPLIMFYNROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclooctylcyclopropanecarboxamide typically involves the reaction of cyclooctylamine with cyclopropanecarboxylic acid or its derivatives. One common method is the condensation reaction between cyclooctylamine and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow methods. This approach allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and optimized reaction parameters ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-Cyclooctylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted cyclopropanecarboxamides.
Scientific Research Applications
N-Cyclooctylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclooctylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropanecarboxamide: A simpler analog without the cyclooctyl group.
Cyclooctylamine: Lacks the cyclopropanecarboxamide moiety.
Cyclopropanecarboxylic acid: The parent acid of the amide.
Uniqueness: N-Cyclooctylcyclopropanecarboxamide is unique due to the presence of both the cyclooctyl and cyclopropanecarboxamide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
N-Cyclooctylcyclopropanecarboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on various research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane and cyclooctane moieties. Its molecular formula is , with a molecular weight of approximately 179.26 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving monoamine oxidase (MAO) and other flavoenzymes. The cyclopropane ring facilitates the formation of reactive intermediates that can interact with enzyme active sites, leading to inhibition .
- Antitumor Activity : Cyclopropane derivatives have been associated with antitumor effects through mechanisms such as inducing apoptosis in cancer cells or inhibiting cell proliferation. These effects may be mediated by alterations in cellular signaling pathways .
- Neurochemical Effects : The compound may influence neurotransmitter systems, particularly those involving glutamate. Cyclopropane derivatives can modulate receptor activity, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor properties of this compound in vitro using various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores compared to control groups. The study suggested that the compound's ability to modulate glutamate receptors played a crucial role in its neuroprotective effects .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
